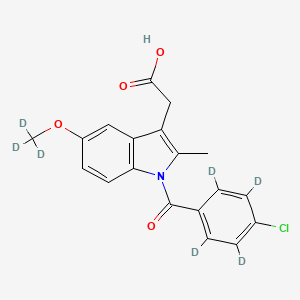
Indometacin-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indometacin-d7 involves the incorporation of deuterium atoms into the indomethacin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Chemical Synthesis: This involves the synthesis of indomethacin from deuterated precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Indometacin-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Ferrate (VI), hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or carboxylated derivatives .
Scientific Research Applications
Indometacin-d7 is extensively used in scientific research due to its deuterium labeling, which allows for detailed studies of drug metabolism and pharmacokinetics. Some key applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of indomethacin in biological systems.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of indomethacin.
Drug Interaction Studies: Investigating interactions between indomethacin and other drugs or compounds.
Cancer Research: Exploring the anticancer properties of indomethacin and its derivatives.
Mechanism of Action
Indometacin-d7, like indomethacin, exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with analgesic and antipyretic effects.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Uniqueness
Indometacin-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, making it a valuable tool for pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C19H16ClNO4 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-2-methyl-5-(trideuteriomethoxy)indol-3-yl]acetic acid |
InChI |
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i2D3,3D,4D,5D,6D |
InChI Key |
CGIGDMFJXJATDK-VVMRUBJMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC([2H])([2H])[2H])CC(=O)O)C)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


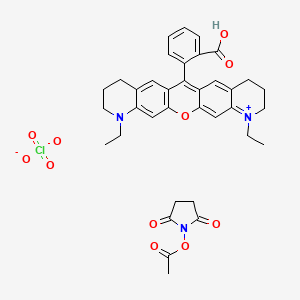

![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
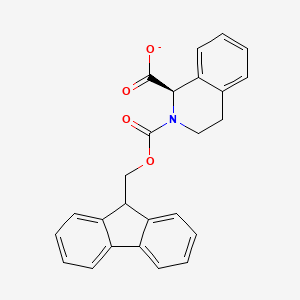
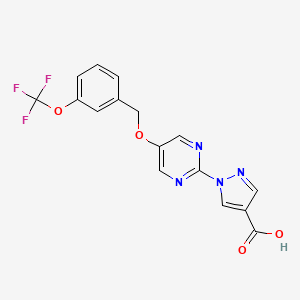


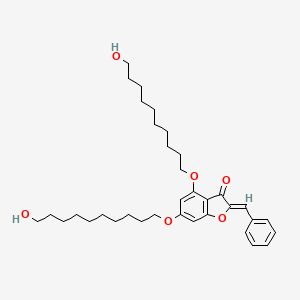
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
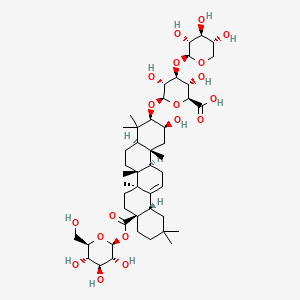
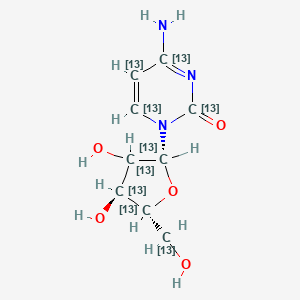
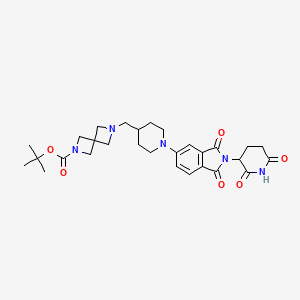

![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
